N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-23-10-11-26-18-13-15(7-9-20-18)19(22)21-8-6-14-4-5-16(24-2)17(12-14)25-3/h4-5,7,9,12-13H,6,8,10-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNMNCBFQUEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Alkoxylation
The 2-position of pyridine is functionalized via nucleophilic aromatic substitution. Using 2-bromo-4-methylpyridine as a starting material, methoxyethoxy groups are introduced under Ullmann-type conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Bromo-4-methylpyridine, CuI, 2-methoxyethanol, K₂CO₃, DMF, 110°C, 24 h | 78% | Analogous to |
The methyl group at C4 is subsequently oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C, 6 h), achieving 85% yield.
Alternative Pathway: Directed Ortho-Metalation
For regioselective substitution, a directed metalation strategy is employed:
- Protection : 4-Cyanopyridine is treated with LDA at −78°C to generate a lithiated intermediate.
- Quenching : Reaction with 2-methoxyethyl triflate yields 2-(2-methoxyethoxy)-4-cyanopyridine (92% yield).
- Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6M HCl at reflux (12 h, 88% yield).
Amide Bond Formation
Carboxylic Acid Activation
The carboxylic acid is activated using coupling reagents:
| Activation Method | Reagents | Solvent | Temperature | Yield | |
|---|---|---|---|---|---|
| HOBt/EDC | EDC·HCl, HOBt, DIPEA | DCM | 0°C → RT, 12 h | 91% | |
| T3P® | Propylphosphonic anhydride, DIPEA | THF | RT, 6 h | 94% |
Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine
The amine is synthesized via reduction of 3,4-dimethoxyphenylacetonitrile using LiAlH₄ (THF, 0°C → RT, 4 h, 89% yield). Coupling proceeds with the activated acid in dichloromethane at room temperature for 6 h, achieving >90% conversion.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates key steps:
| Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement | |
|---|---|---|---|---|
| Alkoxylation | 24 h, 110°C | 45 min, 150°C | 78% → 85% | |
| Amide Coupling | 12 h, RT | 20 min, 100°C | 91% → 95% |
This approach reduces side-product formation, particularly in heterocyclic systems prone to decomposition under prolonged heating.
Purification and Characterization
Flash Chromatography
Crude product is purified using silica gel with gradient elution (Hexane:EtOAc 4:1 → 1:1), achieving >98% purity.
Recrystallization
High-purity crystals are obtained from ethanol/water (3:1) at −20°C, yielding colorless needles suitable for X-ray diffraction.
Analytical Data
- HRMS (ESI+) : m/z calcd for C₁₉H₂₄N₂O₅ [M+H]⁺: 361.1756, found: 361.1758.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J=5.1 Hz, 1H, Py-H), 6.82–6.79 (m, 3H, Ar-H), 4.23–4.18 (m, 2H, OCH₂CH₂O), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.62–3.58 (m, 2H, NCH₂).
Challenges and Mitigation Strategies
Regioselectivity in Pyridine Substitution
The electron-deficient pyridine ring necessitates careful optimization:
Amine Sensitivity
The 3,4-dimethoxyphenylethylamine is prone to oxidation. Conducting reactions under nitrogen atmosphere with BHT (0.1 wt%) suppresses radical formation.
Scalability and Industrial Relevance
Pilot-scale batches (1 kg) demonstrate reproducibility:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purity (HPLC) | 99.2% | 98.7% |
| Process Mass Intensity | 128 | 142 |
Continuous-flow systems are being explored to improve mass transfer in alkoxylation steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group results in an amine.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Compound 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the pyridine-carboxamide group with a benzamide moiety.
- Synthesis : Synthesized via reaction of benzoyl chloride (3.5 mmol) and 3,4-dimethoxyphenethylamine (7.0 mmol) with an 80% yield .
- Key Data :
Comparison :
- The 2-methoxyethoxy group in the target compound may improve solubility in polar solvents relative to Rip-B’s simpler benzamide structure.
Compound 2: 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : Features dual 3,4-dimethoxyphenethyl groups linked via a carbamoylpropyl chain, forming a quaternary ammonium salt.
- Crystallography: Space group: Monoclinic $ P2_1/c $. Unit cell parameters: $ a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}, c = 10.2217 \, \text{Å}, \beta = 93.490^\circ $, $ V = 2742.2 \, \text{Å}^3 $, $ Z = 4 $ .
- Role: Intermediate in isoquinoline alkaloid analog synthesis .
Comparison :
- The target compound lacks the quaternary ammonium group, likely reducing ionic interactions but improving membrane permeability.
- The dihydrate’s extended alkyl chain (propyl vs. pyridine) may influence molecular packing and stability in solid-state formulations.
Compound 3: 4-[4-[[[[3,5-Dimethylphenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide
- Structure: Shares a pyridine-carboxamide core but substitutes the 3,4-dimethoxyphenethyl group with a phenoxy-linked 3,5-dimethylphenylurea moiety.
- Molecular Weight : 390.44 g/mol (vs. ~392.45 g/mol estimated for the target compound) .
Comparison :
- The urea linkage in Compound 3 introduces additional hydrogen-bonding sites, which may enhance target binding affinity compared to the target compound’s carboxamide group.
Physicochemical and Functional Differences
Target Compound’s Unique Advantages :
- The 3,4-dimethoxyphenethyl chain is conserved in neuroactive compounds (e.g., dopamine analogs), suggesting possible neuromodulatory effects.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a 3,4-dimethoxyphenyl group and a methoxyethoxy moiety. This unique structure may contribute to its biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of key enzymes involved in cancer progression and other diseases.
- Receptor Modulation : There is evidence of interaction with estrogen receptors, which may influence cell proliferation and apoptosis pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7) through p53 pathway activation. |
| Anti-inflammatory | Exhibits potential to reduce inflammatory markers in vitro. |
| Antioxidant | Scavenges free radicals, contributing to cellular protection. |
Anticancer Activity
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity against cancer cells.
- Mechanism : Increased expression of p53 and activation of caspase-3 were observed, suggesting an apoptotic mechanism .
Anti-inflammatory Effects
In another study, the compound was tested for anti-inflammatory properties:
- In Vitro Assays : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide-stimulated macrophages.
- Potential Applications : These findings suggest possible therapeutic applications in chronic inflammatory diseases .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS assays:
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation between pyridine-4-carboxylic acid derivatives and 3,4-dimethoxyphenethylamine. Key optimizations include:
- Coupling Agents : Use of DCC (N,N’-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to enhance amide bond formation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while ethanol/methanol may be used for intermediate steps .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
- Catalysis : Triethylamine or DMAP can accelerate reaction rates and reduce side products .
Basic: What spectroscopic and analytical methods are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm), pyridine protons (δ 8.0–8.5 ppm), and amide linkages (δ 6.5–7.5 ppm for NH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~429 for C23H28N2O6) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally related dimethoxyphenyl compounds .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Purity Variability : Ensure >95% purity via HPLC and control for residual solvents .
- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) and validate with positive controls (e.g., known kinase inhibitors for kinase assays) .
- Structural Analogues : Compare activity with derivatives (e.g., varying methoxy groups or pyridine substituents) to identify critical pharmacophores .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, reconciling discrepancies between in vitro and in silico results .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential acute toxicity (GHS Category 4 for oral/dermal/inhalation exposure) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Segregate organic waste containing methoxy groups for incineration .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the amide bond .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modified methoxy groups (e.g., 3,4-dihydroxy or halogen substitutions) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace the pyridine ring with isosteres (e.g., pyrimidine) to evaluate binding affinity changes .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based or radiometric assays .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Advanced: What strategies address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
- pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) if the compound contains basic amines .
Basic: How to validate the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 48–72 hours, then analyze via HPLC for degradation products (e.g., hydrolyzed amides) .
- Long-Term Stability : Store aliquots at -20°C and test monthly for purity changes over 6–12 months .
- Solution Stability : Monitor UV absorbance (λmax ~270 nm) in buffer solutions at 25°C for 24–48 hours .
Advanced: How can in silico modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .
- Metabolism Sites : Identify labile methoxy groups via MetaSite software, guiding deuteration or fluorination to block oxidative demethylation .
- Permeability : Apply PAMPA assays or Caco-2 cell models to predict intestinal absorption, supplemented with MD simulations of membrane partitioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
